molecular formula C17H22BFN2O2 B1472652 1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-95-4

1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1472652
CAS RN: 1604036-95-4
M. Wt: 316.2 g/mol
InChI Key: BSLNUAQRIQZMKP-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a 2-fluoro-3-methylbenzyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 2-fluoro-3-methylbenzyl halide and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl halide. The reaction could potentially be carried out using a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted with a 2-fluoro-3-methylbenzyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group could make it a good candidate for Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could potentially increase its electronegativity and polarity .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks in Heterocyclic Compound Synthesis

Pyrazole derivatives are valuable as building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity facilitates mild reaction conditions for generating versatile compounds from various precursors, including amines and phenols (Gomaa & Ali, 2020).

Anticancer and Antimicrobial Applications

Pyrazole scaffolds are central to anti-inflammatory and antiviral drug design, demonstrating efficacy against multiple targets such as HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The structure-activity relationship of pyrazole derivatives shows promise for designing potent therapeutic agents with broad biological activities (Karati et al., 2022).

Antioxidant Activity Evaluation

Analytical methods for determining antioxidant activity have been reviewed, including various tests like ORAC and FRAP. These methods are crucial for assessing the antioxidant capacity of complex samples, including those containing pyrazole derivatives. Understanding these compounds' antioxidant properties is important for their application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Synthetic and Medicinal Perspectives

Methyl substituted pyrazoles, a specific category of pyrazole derivatives, have shown significant medicinal potential, exhibiting a wide spectrum of biological activities. Detailed synthetic approaches and their medical significances are crucial for developing new leads for pharmaceutical applications (Sharma et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

properties

IUPAC Name

1-[(2-fluoro-3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BFN2O2/c1-12-7-6-8-13(15(12)19)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLNUAQRIQZMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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